2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Overview
Description
“2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide” is a complex organic compound that features a combination of cyclohexyl, carbamoyl, sulfanyl, benzothiazole, and acetamide groups
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of thromboxane, prostaglandins, and prostacyclin, which are lipid compounds involved in inflammation and pain .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This results in a reduction of inflammation and pain . In fact, some derivatives of this compound have shown significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the acetamide group and the cyclohexylcarbamoyl moiety. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzothiazole ring or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors.
Medicine
Medicinal applications could include the development of new drugs. The compound’s ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores.
Acetamide Derivatives: Compounds featuring acetamide groups.
Cyclohexylcarbamoyl Compounds: Compounds with cyclohexylcarbamoyl moieties.
Uniqueness
What sets “2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide” apart is its combination of these functional groups, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-21-14-9-5-6-10-15(14)25-18(21)20-17(23)12-24-11-16(22)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUPSOVEWNRBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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